molecular formula C9H11N B050084 1,2,3,4-Tetrahydroisoquinoline CAS No. 91-21-4

1,2,3,4-Tetrahydroisoquinoline

Cat. No. B050084
Key on ui cas rn: 91-21-4
M. Wt: 133.19 g/mol
InChI Key: UWYZHKAOTLEWKK-UHFFFAOYSA-N
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Patent
US05789595

Procedure details

The suspension (60 ml) in methanol of 1.58 g of 2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline and 1.0 g of palladium-carbon (10%) was stirred for one day, and the catalyst was separated by filtration. The filtrate was concentrated under reduced pressure to obtain 1.11 g of 7-amino-2-(isopropyloxycarbonyl)ethyl)-1,2,3,4-tetrahydroisoquinoline (yield: 78%).
[Compound]
Name
suspension
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(CC[N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([N+]([O-])=O)=[CH:14][CH:15]=2)[CH2:10]1)=O)(C)C>CO.[C].[Pd]>[CH2:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:17][CH2:18][NH:9]1 |f:2.3|

Inputs

Step One
Name
suspension
Quantity
60 mL
Type
reactant
Smiles
Name
2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
Quantity
1.58 g
Type
reactant
Smiles
C(C)(C)OC(=O)CCN1CC2=CC(=CC=C2CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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